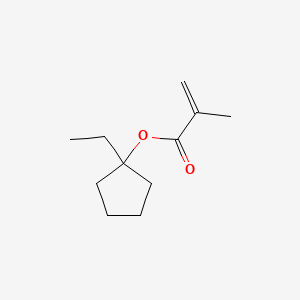

1-Ethylcyclopentyl methacrylate

Beschreibung

Significance of Methacrylate (B99206) Monomers in Contemporary Polymer Science and Materials Engineering

Methacrylate monomers are a versatile class of organic compounds that serve as fundamental building blocks in the production of a wide array of polymers and materials. nus.edu.sg Their defining structural feature is the methacrylate group, which contains a vinyl double bond conjugated with a carbonyl group, enabling them to readily undergo polymerization. smolecule.com This process, typically initiated by free radicals, allows for the creation of long-chain polymers with diverse properties. quora.com

The most well-known methacrylate monomer, methyl methacrylate (MMA), is the precursor to poly(methyl methacrylate) (PMMA), a transparent thermoplastic commonly known as acrylic or Plexiglas. mmachemicals.comacs.org The properties of methacrylate-based polymers, such as high rigidity, thermal stability, and excellent optical clarity, make them suitable for numerous applications. nus.edu.sg These include everything from automotive parts and construction materials to medical devices and adhesives. mmachemicals.comgantrade.com

The versatility of methacrylate monomers is further enhanced by the ability to modify their chemical structure. By changing the ester group attached to the methacrylate core, scientists can fine-tune the properties of the resulting polymer. For instance, incorporating bulky or cyclic groups can enhance thermal stability and mechanical strength. nus.edu.sgresearchgate.net This adaptability has made methacrylate monomers a cornerstone of modern polymer science and materials engineering, enabling the design of materials with tailored functionalities for advanced applications.

Unique Structural Attributes of 1-Ethylcyclopentyl Methacrylate and its Research Relevance in Polymer Design

This compound (ECPMA) possesses a distinct molecular architecture that sets it apart from more common methacrylate monomers like MMA. Its structure is characterized by a bulky, alicyclic cyclopentyl group and an ethyl group attached to the alpha-carbon of the ester. This unique combination of features imparts specific properties to the monomer and its corresponding polymer, poly(this compound).

The key structural attributes include:

A Methacrylate Functional Group : This reactive group allows ECPMA to undergo polymerization, forming long polymer chains. smolecule.com

A Cyclopentyl Ring : This bulky, cyclic structure introduces rigidity and steric hindrance into the polymer backbone, which can significantly influence the material's thermal and mechanical properties. smolecule.com

An Ethyl Substituent : The presence of the ethyl group further contributes to the bulkiness of the monomer and can affect its reactivity and the properties of the resulting polymer. smolecule.com

These structural characteristics make this compound a subject of research interest in polymer design. The incorporation of the bulky cyclopentyl and ethyl groups is expected to produce polymers with higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength compared to polymers derived from simpler methacrylate monomers. This makes it a candidate for applications requiring robust and durable materials.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₈O₂ smolecule.comnih.gov |

| Molar Mass | 182.26 g/mol smolecule.comnih.gov |

| Appearance | Colorless to light yellow liquid smolecule.com |

| Density | ~0.95 g/cm³ smolecule.com |

| Boiling Point | ~225.9 °C (Predicted) |

| Flash Point | 85 °C smolecule.comsinocurechem.com |

Overview of Key Academic Research Domains for this compound and its Polymeric Derivatives

The unique properties of this compound and its polymeric derivatives have led to their investigation in several specialized areas of academic and industrial research:

High-Performance Polymers : Due to its anticipated contributions to thermal stability and mechanical strength, ECPMA is explored as a monomer for creating high-performance polymers. These materials are sought after for applications in coatings, inks, adhesives, and plastics where durability and resistance to heat and chemicals are crucial.

Optical Materials : Methacrylate polymers are known for their excellent optical properties. nus.edu.sg Research into ECPMA-based polymers investigates their potential for applications in microelectronics and optoelectronics, where materials with high transparency, low water absorption, and specific dielectric properties are required. researchgate.net

Photoresist Monomers : this compound is identified as a photoresist monomer. sinocurechem.com In lithography, a key process in fabricating microelectronics, photoresists are materials that change their chemical properties when exposed to light. Monomers like ECPMA are researched for their potential to create high-resolution patterns for circuits and other micro-devices. smolecule.com

Dental and Medical Materials : While research is ongoing, the broader class of methacrylate polymers has a history of use in dental and medical applications, such as in dentures and bone cements. mmachemicals.comcir-safety.org The properties of ECPMA could make it a candidate for developing new biomaterials with improved performance characteristics.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-ethylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEBJQQRPGHVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592379 | |

| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266308-58-1 | |

| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-propenoicAcid, 1 ethylcyclopentyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Ethylcyclopentyl Methacrylate

Advanced Esterification Techniques for 1-Ethylcyclopentyl Methacrylate (B99206) Synthesis

The formation of the ester linkage in 1-Ethylcyclopentyl methacrylate can be approached through direct esterification of methacrylic acid with 1-ethylcyclopentanol (B74463) or via transesterification from a more common methacrylate ester. smolecule.com The choice of method often depends on factors such as raw material availability, desired purity, and process scale.

Catalytic Systems in Direct Esterification Routes

Direct esterification involves the reaction of methacrylic acid with 1-ethylcyclopentanol, typically in the presence of an acid catalyst to accelerate the reaction rate. Due to the sterically hindered nature of the tertiary alcohol, strong acid catalysts are generally employed.

Commonly used catalytic systems include:

Sulfonic Acids: Aryl sulfonic acids such as p-toluenesulfonic acid (PTSA) and methanesulfonic acid are effective catalysts for this type of esterification. google.comresearchgate.net They are preferred for their high catalytic activity at relatively moderate temperatures. tcichemicals.com

Sulfuric Acid: While a strong and effective catalyst, sulfuric acid can sometimes lead to side reactions like dehydration of the tertiary alcohol or polymerization of the methacrylate product, requiring careful control of reaction conditions.

Heteropolyacids: Solid acid catalysts like tungsto- and molybdophosphoric acids supported on materials like ZSM-5 have been investigated for methacrylate esterifications. researchgate.net These offer the advantage of easier separation from the reaction mixture.

The general mechanism involves the protonation of the carbonyl oxygen of methacrylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-ethylcyclopentanol. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by operating the reaction under vacuum.

Transesterification Strategies for this compound Production

Transesterification offers an alternative route, typically involving the reaction of a readily available methacrylate ester, such as methyl methacrylate (MMA), with 1-ethylcyclopentanol. smolecule.com This method can be advantageous as it avoids the direct handling of methacrylic acid and the formation of water as a byproduct. The equilibrium is driven by the removal of the lower-boiling alcohol byproduct (e.g., methanol).

Catalysts for the transesterification of MMA with sterically hindered alcohols include:

Organotin Compounds: Catalysts like dibutyltin (B87310) oxide have been used, although their use is increasingly restricted due to toxicity concerns.

Titanium Alkoxides: Titanium(IV) alkoxides, such as titanium(IV) butoxide, are effective catalysts that can operate under nearly neutral conditions, minimizing side reactions. researchgate.net Polymer-supported titanium alkoxide catalysts have also been developed to facilitate catalyst removal and recycling. rsc.org

Alkali Metal Compounds: Lithium compounds, such as lithium hydroxide (B78521) or lithium carbonate, have been shown to be efficient catalysts for the transesterification of methyl methacrylate with higher alcohols. google.com Incremental addition of the catalyst can help maintain its activity throughout the reaction. google.com

The reaction is typically carried out by heating the mixture of methyl methacrylate, 1-ethylcyclopentanol, and the catalyst, while continuously removing the methanol (B129727) formed, often as an azeotrope with methyl methacrylate. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled:

Molar Ratio of Reactants: In direct esterification, a slight excess of either the carboxylic acid or the alcohol can be used to shift the equilibrium. In transesterification, a significant excess of the starting methacrylate ester (e.g., methyl methacrylate) is often used to act as both a reactant and a solvent for azeotropic removal of the byproduct alcohol. google.com

Catalyst Concentration: The catalyst loading is a critical parameter. For direct esterification with sulfonic acids, concentrations typically range from 0.5 to 5 wt% based on the reactants. google.com For transesterification with lithium catalysts, much lower concentrations, in the parts-per-million range, can be effective. google.com

Temperature: The reaction temperature is a trade-off between reaction rate and the potential for side reactions. Direct esterification is often carried out at temperatures between 80-120°C. Transesterification temperatures can vary depending on the catalyst, with some processes operating at temperatures up to 120°C or higher. google.com

Inhibitors: To prevent the premature polymerization of the methacrylate monomer during synthesis, polymerization inhibitors such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are typically added to the reaction mixture. google.com

Table 1: Illustrative Reaction Parameters for the Synthesis of Sterically Hindered Methacrylates

| Parameter | Direct Esterification (PTSA catalyst) | Transesterification (Lithium catalyst) |

| Alcohol | 1-ethylcyclopentanol | 1-ethylcyclopentanol |

| Methacrylate Source | Methacrylic Acid | Methyl Methacrylate |

| Catalyst | p-toluenesulfonic acid | Lithium Hydroxide |

| Catalyst Loading | 1-3 mol% | 10-100 ppm |

| Reactant Ratio | 1:1.1 (Alcohol:Acid) | 5:1 (MMA:Alcohol) |

| Temperature | 90-110 °C | 110-125 °C |

| Inhibitor | MEHQ (200-500 ppm) | MEHQ (200-500 ppm) |

| Byproduct Removal | Azeotropic distillation with toluene | Distillation of MMA/Methanol azeotrope |

| Typical Yield | 70-85% | 85-95% |

This table presents typical, non-validated data for illustrative purposes based on general knowledge of similar reactions.

Methodologies for Purification of Monomeric this compound for Research Applications

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, byproducts, and polymerization inhibitors, especially for high-purity research applications. A multi-step purification process is generally required.

Neutralization and Washing: The crude product is first washed with a basic solution, such as aqueous sodium bicarbonate or dilute sodium hydroxide, to neutralize the acidic catalyst and remove unreacted methacrylic acid. This is followed by washing with water or brine to remove any remaining salts and water-soluble impurities. For crude products from transesterification, an acidic wash might be employed to remove basic catalyst residues. A patent for the purification of methacrylate esters suggests passing anhydrous ammonia (B1221849) through the crude product to precipitate catalyst residues, followed by filtration. google.com

Drying: The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove dissolved water.

Distillation: The final and most crucial purification step for achieving high monomer purity is vacuum distillation. Due to the relatively high boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal polymerization and decomposition. The distillation is typically performed in the presence of a fresh charge of a polymerization inhibitor. Careful fractionation is required to separate the desired monomer from any lower or higher boiling impurities.

Spectroscopic and Chromatographic Techniques for Monomer Purity Assessment

To ensure the purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Gas Chromatography (GC): GC is a primary tool for assessing the purity of volatile monomers like this compound. tcichemicals.com A capillary column with a suitable stationary phase (e.g., a 5% phenyl methyl siloxane) is used for separation. nih.gov The purity is determined by the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve can be generated using standards of known concentration. GC coupled with mass spectrometry (GC-MS) can be used to identify any impurities present. nih.gov Commercial suppliers often report purity levels greater than 98.0% as determined by GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized for purity assessment, particularly for identifying non-volatile impurities or oligomers that may not be detected by GC. Reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water is a common setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized monomer. The spectra provide detailed information about the different proton and carbon environments in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Methacrylate CH₂= | 6.05 (s, 1H), 5.45 (s, 1H) | 124.5 |

| Methacrylate -C(O)- | - | 166.5 |

| Methacrylate C=C(CH₃)- | - | 137.0 |

| Methacrylate -CH₃ | 1.90 (s, 3H) | 18.2 |

| Cyclopentyl -C(O)- | - | 88.0 |

| Cyclopentyl -CH₂- (adjacent to quaternary C) | 1.80-2.00 (m, 4H) | 37.5 |

| Cyclopentyl -CH₂- (beta to quaternary C) | 1.55-1.70 (m, 4H) | 23.5 |

| Ethyl -CH₂- | 1.75 (q, 2H) | 32.0 |

| Ethyl -CH₃ | 0.85 (t, 3H) | 8.5 |

This table presents predicted NMR data based on standard chemical shift values for similar functional groups and is for illustrative purposes. Actual experimental values may vary.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester (around 1715-1730 cm⁻¹), the C=C stretch of the methacrylate group (around 1635 cm⁻¹), and C-O stretching bands (around 1150-1300 cm⁻¹).

By employing these rigorous synthesis, purification, and analytical methods, high-purity this compound can be reliably produced for advanced research and the development of novel polymeric materials.

Polymerization Kinetics and Reaction Mechanisms of 1 Ethylcyclopentyl Methacrylate

Homopolymerization of 1-Ethylcyclopentyl Methacrylate (B99206)

The homopolymerization of 1-Ethylcyclopentyl methacrylate involves the reaction of ECPMA monomers to form a polymer chain. The kinetics of this process, particularly through free radical polymerization, are governed by the rates of initiation, propagation, and termination.

The initiation stage in free radical polymerization involves the generation of free radicals from an initiator molecule, followed by the addition of the first monomer unit. The rate of initiation is dependent on the efficiency of the initiator (ƒ) and the rate of its decomposition (kd).

The table below illustrates typical initiator decomposition data for initiators commonly used in methacrylate polymerization. Similar experimental determination would be required to obtain precise values for the polymerization of ECPMA.

| Initiator | Solvent | Temperature (°C) | Decomposition Rate Constant (kd) (s⁻¹) | Initiator Efficiency (ƒ) |

| Azobisisobutyronitrile (AIBN) | Toluene (B28343) | 60 | 9.8 x 10⁻⁶ | 0.5 - 0.7 |

| Benzoyl Peroxide (BPO) | Benzene | 70 | 3.0 x 10⁻⁶ | 0.6 - 0.8 |

Note: This table presents illustrative data for common initiators and is not specific to this compound. The actual values for ECPMA polymerization would need to be determined experimentally.

A widely accepted and robust method for the experimental determination of the propagation rate coefficient (kp) is Pulsed-Laser Polymerization coupled with Size Exclusion Chromatography (PLP-SEC). acs.orgrsc.org This technique involves initiating polymerization with short, high-intensity laser pulses. The laser pulses generate a high concentration of primary radicals, leading to the rapid formation of polymer chains. The molecular weight distribution of the resulting polymer is then analyzed by SEC. The position of the inflection point on the low molecular weight side of the polymer peak in the SEC chromatogram corresponds to the length of the polymer chains formed between two consecutive laser pulses, which allows for the calculation of kp.

While specific kp values for the homopolymerization of this compound have not been reported in dedicated PLP-SEC studies, this technique has been extensively used to determine the kp for a variety of other methacrylates. acs.orgresearchgate.net The data obtained from such studies provide valuable insights into the factors influencing the propagation kinetics of methacrylate monomers, such as the steric and electronic effects of the ester group. Given its structural similarities to other cycloalkyl methacrylates, it is expected that the kp of ECPMA could be reliably determined using the PLP-SEC method.

The following table shows benchmark kp values for some common methacrylates determined by PLP-SEC, which can serve as a reference for the expected range of values for ECPMA.

| Monomer | Temperature (°C) | kp (L mol⁻¹ s⁻¹) |

| Methyl Methacrylate | 25 | ~600 |

| Ethyl Methacrylate | 25 | ~650 |

| Cyclohexyl Methacrylate | 25 | ~700 |

| Isobornyl Methacrylate | 50 | ~550 |

Note: This table is based on data for other methacrylates and is intended to be illustrative. acs.orgrsc.org Specific values for this compound would require experimental measurement.

In addition to experimental methods, computational quantum chemistry has emerged as a powerful tool for predicting and understanding polymerization kinetics. researchgate.net Methods like Density Functional Theory (DFT) and hybrid methods such as the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach have been successfully applied to calculate propagation rate coefficients. researchgate.net

A detailed computational study has been conducted on the copolymerization of this compound (ECPMA) with methyl methacrylate (MMA). researchgate.net This study utilized a trimer-to-tetramer reaction model and employed the ONIOM method (B3LYP/6-31G(2df,p):B3LYP/6-31G(d)) for geometry optimization, followed by single-point energy calculations with a higher level of theory (M06-2X/6-311+G(2df,p)) and a solvation model. researchgate.net

The findings from this research revealed several important trends regarding the reactivity of ECPMA:

The identity of the terminal unit of the growing radical chain influences the preferred conformation and reactivity of the radical. researchgate.net

The addition of an ECPMA monomer to the growing radical chains was generally found to be favored over the addition of an MMA monomer. researchgate.net

The study also highlighted the presence of a non-negligible entropic effect from the pen-penultimate unit of the trimer radical. researchgate.net

These computational results were found to be in qualitative agreement with experimental observations of the copolymerization system and provided reasonable quantitative predictions of reactivity ratios. researchgate.net Although this study focused on copolymerization, the methodologies and the insights gained into the intrinsic reactivity of ECPMA are directly relevant to understanding its homopolymerization propagation kinetics. The computational models can be adapted to calculate the kp for the homopolymerization of ECPMA.

Propagation Rate Coefficients (kp) Determination and Analysis

Exploration of Other Polymerization Mechanisms for Poly(this compound)

While conventional free-radical polymerization is a common method for methacrylate monomers, the synthesis of poly(this compound) (PECPMA) with well-defined characteristics necessitates the exploration of controlled/living polymerization techniques. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.

Controlled/Living Polymerization:

Techniques such as Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the controlled polymerization of various methacrylate monomers. cmu.edu ATRP establishes a dynamic equilibrium between active propagating species and dormant species, which significantly reduces the concentration of radicals at any given time and suppresses termination reactions. cmu.edu This level of control is crucial for creating polymers with specific properties. For instance, the controlled polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) via ATRP has been achieved, yielding well-defined polymers. cmu.edu While direct studies on the controlled/living polymerization of this compound are not extensively detailed in the provided results, the principles of these techniques are broadly applicable to methacrylate monomers. The bulky 1-ethylcyclopentyl group may introduce steric hindrance that could influence the polymerization kinetics, a factor that would require specific investigation. smolecule.com

Living anionic polymerization is another powerful method for producing well-defined polymers, though it demands stringent experimental conditions. cmu.edutaylorfrancis.com This technique has been used for the copolymerization of various methacrylate monomers, including those with bulky side groups, suggesting its potential applicability to this compound. taylorfrancis.com

Ring-Opening Polymerization:

Some sources suggest that this compound can be polymerized via ring-opening polymerization to create new functional polymers. smolecule.com However, this is atypical for methacrylate monomers, which primarily polymerize through the vinyl group. It is possible that this refers to the polymerization of a cyclic precursor to this compound or a misunderstanding of the polymerization mechanism. Typically, ring-opening polymerization involves cyclic monomers such as lactones, lactams, and cyclic ethers. The polymerization of methacrylates proceeds via the opening of the carbon-carbon double bond in the methacrylate group. nih.gov

Copolymerization Studies Involving this compound

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The study of this compound's behavior in copolymerization systems provides valuable insights into its reactivity and the properties of the resulting copolymers.

The composition of a copolymer is dictated by the reactivity ratios of the comonomers, which describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. uc.edu The penultimate unit effect, where the second-to-last monomer unit in a growing chain influences the addition of the next monomer, can also play a significant role in copolymerization kinetics. cutm.ac.inkyoto-u.ac.jp

Several experimental methods are employed to determine reactivity ratios. A common approach involves carrying out a series of copolymerization reactions at different initial monomer feed compositions and measuring the resulting copolymer composition at low conversion. rsc.org The data is then analyzed using various models and methods.

Linearization Methods: Historically, methods like the Fineman-Ross and Kelen-Tüdős methods have been used to linearize the copolymer composition equation, allowing for graphical determination of reactivity ratios. acs.orgsapub.org

Integrated Methods: More accurate determinations are often achieved using integrated forms of the copolymerization equation, which account for changes in monomer concentration over the course of the reaction. acs.org

Non-linear Least-Squares (NLLS) Analysis: This is now a widely recommended and robust method that directly fits the copolymer composition data to the Mayo-Lewis equation without linearization, providing more statistically sound results. rsc.orgrsc.org The IUPAC recommends a method based on measuring conversion and copolymer composition from multiple experiments with varying initial monomer compositions. rsc.orgrsc.org

Error-in-Variables-Model (EVM): This is considered the most statistically correct non-linear parameter estimation technique as it accounts for errors in all measured variables. researchgate.net

The composition of the copolymers can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. sapub.orgkpi.ua

Theoretical and computational models provide a framework for understanding and predicting copolymerization behavior.

Terminal Model (Mayo-Lewis Model): This is the most fundamental model, assuming that the reactivity of a growing polymer chain depends only on the identity of the terminal monomer unit. cutm.ac.inrsc.orgmdpi.com

Penultimate Model: This model extends the terminal model by considering the influence of the penultimate (second-to-last) monomer unit on the reactivity of the growing chain. cutm.ac.inresearchgate.net This is particularly important when the penultimate unit exerts significant steric or electronic effects.

Quantum Chemistry Calculations: Computational methods, such as those based on density functional theory (DFT), can be used to calculate the activation energies of the different propagation steps in copolymerization. researchgate.netresearchgate.net These calculations can provide insights into the factors controlling reactivity and can be used to predict reactivity ratios. For the copolymerization of this compound (ECPMA) and methyl methacrylate (MMA), computational studies have shown that the identity of the ultimate unit affects the reactivity of the radical and that the penultimate unit has a non-negligible entropic effect. researchgate.netresearchgate.net

Kinetic Modeling Software: Programs like PREDICI® can be used to perform kinetic modeling of copolymerization reactions, allowing for the simulation of conversion, copolymer composition, and molecular weight distributions. mdpi.com

The properties of copolymers containing this compound can be fine-tuned by selecting appropriate comonomers.

The copolymerization of this compound (ECPMA) and methyl methacrylate (MMA) has been investigated through both experimental and computational approaches. researchgate.netresearchgate.net

A combined computational and experimental study revealed that in the cross-propagation of ECPMA and MMA, the addition of an ECPMA monomer to the growing radical chain is generally favored over the addition of an MMA monomer. researchgate.net Computational results also indicated that the penultimate unit effect is implicit in this copolymer system. researchgate.net The terminal model reactivity ratios calculated from quantum chemical methods were in reasonable quantitative agreement with experimentally determined values. researchgate.net

The study of similar systems, such as the copolymerization of ethyl methacrylate (EMA) and MMA, provides further context. In these systems, reactivity ratios are determined to understand the resulting copolymer structure, which can range from random to alternating or block-like, depending on the relative reactivities of the monomers. uc.eduredalyc.org For example, in the free-radical copolymerization of MMA and 2-ethoxyethyl methacrylate (2-EOEMA), the reactivity ratios indicated the formation of random copolymers. sapub.org

Specific Binary and Ternary Copolymer Systems with this compound

This compound and Methyl Methacrylate (MMA) Copolymerization

Combined Computational and Experimental Investigations of Propagation Kinetics

The propagation kinetics of this compound (EcyPMA) have been elucidated through studies that merge computational modeling with experimental analysis. A notable investigation into the copolymerization of EcyPMA with methyl methacrylate (MMA) employed quantum chemistry calculations alongside experimental measurements to understand the cross-propagation dynamics. researchgate.net

The computational approach utilized a trimer-to-tetramer reaction model. This model was coupled with an ONIOM (B3LYP/6-31G(2df,p): B3LYP/6-31G(d)) method for geometry optimization and an M06-2X/6-311+G(2df,p) method with an SMD solvation model for single-point energy calculations. researchgate.net This sophisticated modeling revealed several key trends in the reaction. For instance, the identity of the ultimate unit of a trimer radical was found to influence not only the preferred conformation of the reaction site but also the reactivity of the radical itself. researchgate.net

A significant finding from these combined studies is that the addition of an EcyPMA monomer to the growing polymer radicals is generally favored over the addition of an MMA monomer. researchgate.net The computational results showed qualitative agreement with experimental findings regarding the selectivity in EcyPMA-MMA cross-propagation and also provided reasonable quantitative predictions of the reactivity ratios. researchgate.net Such integrated computational and experimental methodologies are crucial for accurately determining kinetic parameters in complex polymerization systems. acs.org

Pen-penultimate and Penultimate Unit Effects in Reactivity

In polymerization kinetics, the "penultimate unit effect" refers to the influence of the second-to-last monomer unit in a growing polymer chain on the rate of addition of the next monomer. This effect becomes significant when there are substantial differences in polarity, resonance, and steric hindrance between the comonomers. researchgate.net

In the copolymerization of this compound (EcyPMA) and methyl methacrylate (MMA), a combined computational and experimental study has shown that the penultimate unit effect is implicit. researchgate.net More interestingly, the study revealed a non-negligible entropic effect from the pen-penultimate unit (the third-to-last unit) of a trimer radical. researchgate.net This indicates that units beyond the ultimate and penultimate ones can influence the reactivity and conformation of the propagating radical, a factor not accounted for in simpler terminal models.

The terminal model, which only considers the last monomer unit, is often insufficient for accurately describing copolymerization processes involving monomers with different steric and electronic properties. researchgate.net The necessity of invoking a penultimate model, as suggested by the findings for the EcyPMA-MMA system, highlights the complexity of these reactions and the importance of considering the influence of preceding monomer units for a precise understanding of copolymerization behavior. researchgate.netresearchgate.net

Influence of Monomer Feed Composition on Copolymer Composition and Microstructure

The composition of the initial monomer feed is a critical factor that dictates the final composition and microstructure of the resulting copolymer. This relationship is quantified by monomer reactivity ratios, which describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other.

For the copolymerization of this compound (EcyPMA) and methyl methacrylate (MMA), terminal model reactivity ratios have been determined from both quantum chemical calculations and experimental measurements. researchgate.net The results from both approaches were in qualitative agreement, confirming the selectivity of EcyPMA-MMA cross-propagation. researchgate.net The computational methods also yielded reasonable quantitative predictions for these reactivity ratios. researchgate.net

The ability to predict the final copolymer composition from the initial monomer feed is essential for tailoring polymer properties for specific applications. For example, in the production of pressure-sensitive adhesives from monomers like n-butyl acrylate (B77674) and methyl methacrylate, controlling the polymer composition is key to achieving the desired performance. engconfintl.org The established reactivity ratios for the EcyPMA/MMA system provide the necessary parameters to control the microstructure of the resulting copolymers. researchgate.net

Table 1: Calculated Reactivity Ratios for EcyPMA (1) / MMA (2) Copolymerization

| Parameter | Description | Value (Computational) |

|---|---|---|

| r1 | Reactivity ratio of EcyPMA | Predicted to be higher, indicating preference for EcyPMA addition |

| r2 | Reactivity ratio of MMA | Predicted to be lower |

Note: This table is a qualitative representation based on the finding that EcyPMA addition is generally favored. researchgate.net Specific numerical values from the study are not publicly available.

This compound and Adamantyl Methacrylates (e.g., 1-isopropyl-adamantanyl methacrylate, 3-hydroxy-adamantanyl methacrylate)

This compound is frequently copolymerized with bulky adamantyl methacrylates in the formulation of photoresists for lithographic processes. researchgate.net These adamantyl-containing monomers are known to enhance properties such as thermal stability and etch resistance. mdpi.com

A specific example involves the synthesis of a photoresist polymer through the copolymerization of a monomer mixture in tetrahydrofuran (B95107) (THF). researchgate.net The feed for this polymerization included this compound (EcyPMA) alongside several other monomers, including two adamantyl methacrylates: 1-isopropyl-adamantanyl methacrylate (IAM) and 3-hydroxy-adamantanyl methacrylate (HAMA). researchgate.net

The composition of the monomer feed for this specific photoresist polymer is detailed in the table below.

Table 2: Monomer Feed Composition for a Photoresist Polymer

| Monomer | Abbreviation | Molar Amount (mmol) | Molar Percentage (%) |

|---|---|---|---|

| 1-isopropyl-adamantanyl methacrylate | IAM | 20 | 20 |

| This compound | ECPMA | 20 | 20 |

| 2-oxo-tetrahydro-furan-3-yl methacrylate | α-GBLMA | 30 | 30 |

| 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate | ODOTMA | 20 | 20 |

| 3-hydroxy-adamantanyl methacrylate | HAMA | 10 | 10 |

Source: Data derived from patent literature describing the synthesis of a photoresist polymer. researchgate.net

This formulation demonstrates the use of EcyPMA in conjunction with both functionalized (HAMA) and non-functionalized (IAM) adamantyl methacrylates to create complex copolymers with properties tailored for advanced lithographic applications. researchgate.netmdpi.com

This compound and Photoresist-Specific Cyclic Monomers (e.g., norbornene-HFA-methacrylate, 2-oxo-tetrahydro-furan-3-ylmethacrylate, 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate)

In addition to adamantyl methacrylates, this compound (EcyPMA) is also copolymerized with a variety of other cyclic monomers to fine-tune the performance of photoresist polymers. These cyclic monomers often contain lactone or other functional groups that influence properties like solubility, adhesion, and sensitivity to radiation.

Research has documented the copolymerization of 1-ethylcycloalkyl methacrylates, including EcyPMA, with norbornene-HFA-methacrylate (NBHFAMA). jofamericanscience.org Furthermore, patent literature details the synthesis of photoresist polymers where EcyPMA is a key component alongside lactone-containing cyclic monomers. For example, the synthesis described in the previous section includes 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA) and 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA) in the monomer feed (see Table 2). researchgate.net

These monomers are specifically chosen for their roles in photolithography:

Lactone-containing monomers like α-GBLMA and ODOTMA are incorporated to improve properties such as substrate adhesion and to control the dissolution behavior of the polymer in developer solutions. google.com

Norbornene-based monomers can enhance etch resistance and thermal stability. jofamericanscience.org

The inclusion of EcyPMA in these complex copolymer systems highlights its role as a foundational monomer for building polymers with the precise characteristics required for high-resolution photoresist applications. researchgate.netjofamericanscience.org

Polymer Microstructure and Architecture Control in Poly 1 Ethylcyclopentyl Methacrylate Systems

Methodologies for Controlling Molecular Weight and Molecular Weight Distribution (MWD) in Poly(1-Ethylcyclopentyl Methacrylate) and Copolymers

The synthesis of polymers with a well-defined molecular weight and a narrow molecular weight distribution (low dispersity, Đ) is essential for achieving predictable and reproducible material properties. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for this purpose in a wide range of methacrylate (B99206) systems. researchgate.netswaminathansivaram.in While specific studies exclusively focused on this compound are not extensively detailed in the public domain, the principles established for other bulky and conventional methacrylates provide a strong framework for understanding and predicting its behavior.

ATRP, a transition metal-mediated process, allows for the controlled polymerization of various methacrylate monomers, leading to polymers with predetermined molecular weights and narrow MWDs. researchgate.netacs.org The process relies on a reversible equilibrium between active propagating radicals and dormant species, which minimizes termination reactions. For instance, the ATRP of methyl methacrylate (MMA) has been extensively studied, demonstrating linear increases in molecular weight with monomer conversion and achieving low dispersity values, often below 1.2. impact-solutions.co.uk It is anticipated that similar control could be achieved for this compound by carefully selecting the initiator, transition metal catalyst (e.g., copper complexes), and ligand.

RAFT polymerization is another versatile CRP technique that affords excellent control over the polymerization of a wide array of monomers, including methacrylates with bulky ester groups. acs.orgcmu.edu This method employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. The choice of the RAFT agent is critical and depends on the monomer being polymerized. mdpi.com Studies on the RAFT polymerization of various methacrylates have consistently shown the ability to produce polymers with controlled molecular weights and low dispersity. For example, the RAFT polymerization of tert-butyldimethylsilyl methacrylate, a monomer with a bulky silyl (B83357) ester group, resulted in well-defined polymers with predictable molecular weights and narrow MWDs. cmu.edu

The synthesis of block copolymers containing a poly(this compound) segment can also be envisioned using these controlled polymerization techniques. By synthesizing a macroinitiator or a macro-RAFT agent from one monomer and subsequently adding this compound, well-defined block copolymers with controlled block lengths can be obtained. ivypanda.comcmu.edu

Interactive Data Table: Representative Molecular Weight Control in Methacrylate Polymerization using RAFT

The following table presents typical data from RAFT polymerization of various methacrylate monomers, illustrating the level of control achievable. Similar outcomes are expected for this compound.

| Monomer | RAFT Agent | [Monomer]:[CTA]:[Initiator] | Conversion (%) | M_n, GPC ( kg/mol ) | Dispersity (Đ) |

| Methyl Methacrylate | CPDB | 300:2:1 | 85 | 45.1 | 1.9 |

| Benzyl (B1604629) Methacrylate | PLMA-CTA | Varies | >99 | Varies | <1.20 |

| Styrene | Cumyl dithiobenzoate | Varies | 55 | 14.4 | 1.04 |

| n-Butyl Acrylate (B77674) | Cumyl dithiobenzoate | Varies | >99 | 53.2 | 1.37 |

Data sourced from various studies on RAFT polymerization of methacrylates. mdpi.comosti.govnih.gov CPDB: Cyanoisopropyl dithiobenzoate, PLMA-CTA: Poly(lauryl methacrylate) macro-chain transfer agent.

Investigation of Chain End Functionality and its Impact on Subsequent Polymer Modification

For poly(this compound) synthesized via ATRP, the chain end would typically possess a halogen atom (e.g., bromine or chlorine) from the initiator. This halogen atom can be substituted by various nucleophiles to introduce a wide range of functionalities. Similarly, in RAFT polymerization, the thiocarbonylthio end-group can be removed or transformed to afford different functionalities.

A more relevant approach for polymethacrylates without such reactive side groups is the modification of the chain ends. A novel strategy involves the copolymerization of a standard methacrylate monomer with a monomer containing a readily transformable group, such as an enol-ester. osti.govrsc.org Subsequent transesterification of the enol-ester groups under mild conditions allows for the introduction of various functionalities. This method could be adapted to create functional poly(this compound) by copolymerizing this compound with a suitable functional comonomer.

The ability to introduce specific functionalities at the chain ends opens up possibilities for creating more complex macromolecular architectures, such as block copolymers, star polymers, or for grafting the polymer onto surfaces. smolecule.comrsc.org

Studies on Stereoregularity and Tacticity Control in this compound Polymers

The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties, including its crystallinity, melting point, and solubility. impact-solutions.co.uknih.gov Tacticity describes the relative stereochemical arrangement of adjacent chiral centers along the polymer backbone. The main types of tacticity are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement).

In the context of methacrylate polymerization, the bulky ester group can exert a significant steric influence on the approaching monomer unit, thereby affecting the stereochemistry of the addition. For many methacrylates, free-radical polymerization typically leads to syndiotactic-rich polymers. anu.edu.au However, studies on methacrylates with very bulky ester groups have shown a tendency towards isotactic polymerization. acs.org This is attributed to the steric hindrance of the bulky group favoring a specific orientation of the incoming monomer. Given the bulky 1-ethylcyclopentyl group, it is plausible that the free-radical polymerization of this compound could also favor a higher degree of stereoregularity compared to less hindered methacrylates.

Recent research has demonstrated that the stereoregulation of bulky methacrylate monomers can be influenced by the polymerization conditions and the use of additives. For instance, the polymerization of bulky silyl methacrylates has shown that the isotacticity increases with the bulkiness of the silyl substituent. acs.org Furthermore, living radical polymerization techniques, in conjunction with Lewis acids or specific solvents, have been shown to control the tacticity of various polar vinyl monomers. acs.org The use of Lewis acids can influence the stereochemistry by coordinating to the carbonyl group of the monomer and the growing chain end, thus directing the monomer addition. mdpi.com The application of external electric fields has also been shown to influence the tacticity of poly(methyl methacrylate). rsc.org

The determination of polymer tacticity is typically carried out using Nuclear Magnetic Resonance (NMR) spectroscopy. impact-solutions.co.ukivypanda.comnih.govresearchgate.netmeasurlabs.com By analyzing the signals of the α-methyl protons or the carbonyl carbon in the ¹H NMR or ¹³C NMR spectra, respectively, the relative amounts of isotactic, syndiotactic, and atactic triads can be quantified.

Interactive Data Table: Influence of Ester Group on Tacticity of Polymethacrylates

The following table summarizes the tacticity of various polymethacrylates prepared by radical polymerization, highlighting the effect of the ester group's steric bulk.

| Polymer | Ester Group | Triad (B1167595) Fraction (mm/mr/rr) | Predominant Tacticity |

| Poly(methyl methacrylate) | -CH₃ | 4/54/42 | Syndiotactic-rich |

| Poly(triphenylmethyl methacrylate) | -C(C₆H₅)₃ | 96/4/0 | Highly Isotactic |

| Poly(trimethylsilyl methacrylate) | -Si(CH₃)₃ | 20/45/35 | Atactic/Slightly Syndiotactic |

| Poly(triethylsilyl methacrylate) | -Si(CH₂CH₃)₃ | 35/45/20 | Atactic/Slightly Isotactic |

Data compiled from studies on the stereochemistry of methacrylate polymerization. acs.organu.edu.au The triad fractions (mm: isotactic, mr: heterotactic, rr: syndiotactic) indicate the relative probabilities of the different stereochemical arrangements.

Structure Property Relationships in Poly 1 Ethylcyclopentyl Methacrylate Materials

Thermal Behavior and Transitions in Bulk Poly(1-Ethylcyclopentyl Methacrylate) and Copolymers

The thermal properties of polymers, particularly the glass transition temperature (Tg), are critical determinants of their application range. mit.edu The Tg represents the temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu This transition is accompanied by significant changes in mechanical properties, heat capacity, and the mobility of polymer chains. mit.edu

Poly(this compound) is noted for its favorable thermal characteristics, including good heat resistance. The thermal degradation of polymethacrylates can occur through various mechanisms, including ester cleavage and backbone scission, with some exhibiting multi-stage degradation processes. researchgate.netplos.org For instance, studies on polymethacrylates with amine side groups have revealed that their thermal degradation can initiate with the cleavage of the ester group, leading to the formation of volatile compounds and a modified polymer backbone that subsequently undergoes further fragmentation. researchgate.net The thermal stability of such polymers can be influenced by their chemical structure and storage conditions. researchgate.net

The following table provides a comparative overview of the glass transition temperatures for various polymethacrylates, illustrating the influence of the ester side group on this critical thermal property.

| Polymer | Glass Transition Temperature (Tg) in °C |

| Poly(1-(Dimethylamino)ethyl methacrylate) | 292 |

| Poly(1-(Diethylamino)ethyl methacrylate) | 293 |

| Poly(2-phenylethyl methacrylate) | 299 |

| Poly(2,2,3,3-tetrafluoropropyl methacrylate) | 344 |

| Poly(2-hydroxypropyl methacrylate) | 345 |

| Poly(2,2,2-trifluoroethyl methacrylate) | 347 |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 350 |

This data is compiled from various sources for comparative purposes. scribd.com

Confinement Effects on Glass Transition Temperature (Tg) in Nanoscale Poly(this compound) Films

When polymers are confined to the nanoscale, such as in thin films, their properties can deviate significantly from their bulk behavior. northwestern.edu A key area of investigation is the effect of this confinement on the glass transition temperature (Tg). emory.edu For many polymers, a substantial reduction in Tg is observed in films with thicknesses below approximately 100 nanometers. emory.edunih.gov This phenomenon is largely attributed to the increased influence of interfaces, particularly the free surface, which can enhance polymer mobility. northwestern.eduresearchgate.net The magnitude of this Tg reduction can be substantial, with decreases of several tens of degrees reported for highly confined films. digitellinc.comacs.org

Methodologies for Investigating Tg-Confinement Effects (e.g., ellipsometry, fluorescence spectroscopy)

Several experimental techniques are employed to probe the glass transition in thin polymer films.

Ellipsometry: This optical technique is highly sensitive to changes in the thickness and refractive index of thin films. nih.govacs.org By monitoring these properties as a function of temperature, the glass transition can be identified as a change in the thermal expansion coefficient. acs.orgnih.gov Variable angle spectroscopic ellipsometry and cooling-rate-dependent ellipsometry are powerful variations of this method that can provide detailed information about the dynamics of thin films near the glass transition. nih.govresearchgate.net The technique is advantageous as it is non-destructive and can be applied to films with thicknesses ranging from a few nanometers to microns. acs.orgnih.gov

Fluorescence Spectroscopy: This method utilizes fluorescent probes, which can be either doped into the polymer matrix or covalently attached to the polymer chains, to investigate the local environment. northwestern.edursc.orgresearchgate.net The fluorescence emission of certain dyes is sensitive to the local mobility, polarity, and stiffness of the polymer. rsc.orgepa.govillinois.edu As the polymer goes through its glass transition, the change in mobility of the polymer chains surrounding the fluorescent probe leads to a discernible change in its fluorescence signal, allowing for the determination of the local Tg. researchgate.netacs.org This technique is particularly valuable for studying the properties of specific layers within a multilayer film or near interfaces. northwestern.eduprinceton.edu

Influence of Polymer Molecular Weight on Confinement-Induced Tg Perturbations

The molecular weight (MW) of the polymer has a significant impact on how its glass transition temperature is affected by nanoscale confinement. researchgate.netnih.gov Studies on various polymers, such as polystyrene and poly(methyl methacrylate), have shown that the reduction in Tg in thin films is more pronounced for lower molecular weight polymers compared to their high molecular weight counterparts. researchgate.netnih.govacs.org

This enhanced Tg depression in low MW films is attributed to a greater increase in local free volume near the free surface. researchgate.netnih.gov Lower molecular weight polymers have a higher concentration of chain ends, which are more mobile and contribute to a less entangled network, making the polymer more susceptible to surface-induced mobility enhancements. researchgate.net In contrast, for higher molecular weight polymers, the extensive chain entanglements can somewhat counteract the surface effects. researchgate.net However, it's important to note that even for high MW polymers, significant Tg reductions are observed at very small film thicknesses. emory.edu

Interfacial Interactions and Their Role in Thin Film Property Modulation

The properties of thin polymer films are not solely governed by the free surface; interactions with the underlying substrate also play a crucial role. emory.eduresearchgate.net These interfacial interactions can either enhance or suppress the mobility of the polymer chains at the interface, leading to an increase or decrease in the local Tg. princeton.edu

Attractive Interactions: When there are strong attractive interactions between the polymer and the substrate, such as hydrogen bonding, the mobility of the polymer chains near the substrate is restricted. princeton.edu This can lead to an increase in the local Tg at the interface, counteracting the Tg reduction effect of the free surface. northwestern.eduprinceton.edu For example, in poly(methyl methacrylate) (PMMA) films on silica (B1680970) substrates, the hydrogen bonding between the polymer's carbonyl groups and the hydroxyl groups on the silica surface leads to an increase in Tg. princeton.edu

The nature of the interface, whether it is with a solid substrate, a liquid, or another polymer, significantly influences the local dynamics and, consequently, the properties of the thin film. emory.eduacs.org

Theoretical Models for Predicting Confinement Effects in Polymer Films

Several theoretical models have been developed to explain and predict the observed changes in the glass transition temperature of confined polymer films. These models often consider the interplay between the enhanced mobility at the free surface and the potentially reduced mobility at the substrate interface.

The Adam-Gibbs theory of the glass transition , which relates the relaxation time to the configurational entropy of the system, has also been adapted to confined systems. The idea is that the presence of a free surface reduces the cooperativity required for segmental relaxation, thus lowering the Tg. princeton.edu

Furthermore, the concept of fragility , which describes how rapidly the dynamics of a glass-forming liquid slow down as the temperature approaches the glass transition, has been shown to be a key parameter in determining the magnitude of Tg-confinement effects. acs.orgaps.orgnist.gov Polymers with higher fragility in the bulk tend to exhibit a more significant reduction in Tg when confined to thin films. acs.org Molecular dynamics simulations have been instrumental in exploring these concepts, showing that confinement can reduce the fragility of a polymer fluid. aps.orgnist.gov

Mechanical Properties of this compound-Based Polymers and Composites

The mechanical properties of polymers, such as tensile strength, modulus, and ductility, are fundamental to their performance in structural applications. Poly(this compound) is expected to form polymers with good mechanical strength. smolecule.com

The incorporation of reinforcing agents can significantly modify the mechanical properties of polymers. mdpi.com For instance, in poly(methyl methacrylate) (PMMA) composites, the addition of bacterial cellulose (B213188) (BC) nanofiber networks can serve as an excellent stiffening agent, increasing the tensile modulus. nih.gov However, the architecture of the reinforcement plays a critical role. While a three-dimensional BC network can lead to matrix embrittlement and a decrease in fracture resistance and impact strength, a two-dimensional network can enhance these properties by altering the crack propagation mechanism. nih.gov

In polymer blends, such as those of a thermotropic liquid crystalline polyester (B1180765) (TLCP) and poly(ethylene-co-glycidyl methacrylate) (PEGMA), the formation of copolymers at the interface can act as a reinforcing agent, leading to an increase in storage moduli at certain compositions. mdpi.com The table below presents tensile data for a PMMA/Polyurethane (PU) blend and its composite with cellulose, illustrating the impact of the reinforcing agent on mechanical performance. mdpi.com

| Material | Tensile Strength (MPa) | Strain (%) | Elastic Modulus (MPa) |

| PMMA₅₀/PU₅₀ | 14 | 95 | 83 |

| PMMA₅₀/PU₅₀ (Aged) | 14 | 68 | - |

| PMMA₈₀/PU₂₀ | 4 | 54 | 7 |

| PMMA₈₀/PU₂₀ (Aged) | 3 | 30 | 8 |

| PMMA₈₀/PU₂₀/Cellulose | 29 | 34 | 892 |

| PMMA₈₀/PU₂₀/Cellulose (Aged) | 29 | 34 | 892 |

Data adapted from a study on PMMA/PU blends and their cellulose composites, demonstrating the significant enhancement in tensile strength and modulus upon addition of a reinforcing agent. mdpi.com

Film-Forming Characteristics and Surface Morphology Studies of Poly(this compound) Films

The ability of a polymer to form continuous, uniform films is critical for many of its applications, particularly in coatings, adhesives, and optical materials. The characteristics of these films, including their surface morphology, are intrinsically linked to the polymer's structure and the processing conditions employed. This section explores the film-forming characteristics and surface morphology of poly(this compound) (P(1-ECPMA)).

The formation of polymer films from solution is a complex process governed by factors such as solvent evaporation rate, polymer concentration, and the interactions between the polymer, solvent, and substrate. For P(1-ECPMA), the bulky, non-polar 1-ethylcyclopentyl side group is expected to significantly influence its solubility in various organic solvents and its subsequent film-forming behavior. While detailed research specifically documenting the film-forming characteristics of P(1-ECPMA) is limited in publicly available literature, general principles of polymer science allow for a discussion of the expected behavior.

Techniques such as spin-coating, dip-coating, and solution casting are common methods for producing polymer films. The choice of solvent is crucial; a good solvent will allow the polymer chains to be well-dissolved, leading to a more uniform film upon evaporation. For instance, in the fabrication of poly(ethyl methacrylate) (PEMA) composite films, the choice of solvent was found to be a key factor for successful film deposition. A similar dependency is anticipated for P(1-ECPMA).

The surface morphology of polymer films is a critical property that influences adhesion, wettability, and optical properties. The surface of a P(1-ECPMA) film can be characterized using advanced microscopy techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). These methods provide nanoscale to microscale information about surface roughness, texture, and the presence of any defects.

SEM analysis of composite films containing poly(ethyl methacrylate) has revealed details about the surface microstructure. For pure P(1-ECPMA) films, SEM would be instrumental in identifying larger-scale surface features, such as cracks or aggregates, that could arise during the film formation process.

To provide a comprehensive understanding of the film-forming characteristics and surface morphology of P(1-ECPMA), systematic studies would be required. Such research would likely involve the preparation of films under various controlled conditions and their subsequent analysis. The data from these studies could be summarized in tables to illustrate the relationships between processing parameters and film properties.

Table 1: Hypothetical Data on the Influence of Solvent on P(1-ECPMA) Film Properties

| Solvent | Polymer Concentration (wt%) | Spin Speed (rpm) | Resulting Film Thickness (nm) | Surface Roughness (Rq, nm) |

| Toluene (B28343) | 5 | 2000 | Data not available | Data not available |

| Chloroform (B151607) | 5 | 2000 | Data not available | Data not available |

| Tetrahydrofuran (B95107) | 5 | 2000 | Data not available | Data not available |

| Toluene | 10 | 2000 | Data not available | Data not available |

| Chloroform | 10 | 2000 | Data not available | Data not available |

| Tetrahydrofuran | 10 | 2000 | Data not available | Data not available |

Note: This table is hypothetical and for illustrative purposes only. No experimental data was found in the performed searches.

Table 2: Illustrative Surface Analysis Data for a P(1-ECPMA) Film

| Analytical Technique | Parameter Measured | Typical Value |

| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness | Data not available |

| Peak-to-Valley Distance | Data not available | |

| Scanning Electron Microscopy (SEM) | Surface Features | Data not available |

| Contact Angle Goniometry | Water Contact Angle | Data not available |

Note: This table is for illustrative purposes to show the types of data that would be relevant. No experimental data was found in the performed searches.

Advanced Applications of 1 Ethylcyclopentyl Methacrylate in Materials Science and Engineering

1-Ethylcyclopentyl Methacrylate (B99206) in Advanced Lithographic Materials

1-Ethylcyclopentyl methacrylate (ECPMA) is a specialized methacrylate derivative that has garnered significant attention in the field of advanced polymeric materials, particularly for its use in lithography. smolecule.com Its unique cyclopentyl-substituted structure, developed in the late 20th century to meet industrial demands, offers advantageous properties for creating high-resolution patterns in the fabrication of semiconductor devices. smolecule.com

Photoresist Polymer Design and Synthesis

Photoresists are critical materials in the lithography process, acting as a template for transferring patterns onto a substrate. The design and synthesis of the polymers within these photoresists are crucial for achieving the desired performance characteristics.

This compound is utilized as a monomer in the production of specialty polymers for applications such as coatings and adhesives, but its primary role is in photoresist formulations. smolecule.comsinocurechem.com It can be polymerized or copolymerized to form the resin component of a photoresist. google.com For instance, copolymers have been synthesized by reacting 1-ethylcycloalkyl methacrylates with norbornene-HFA-methacrylate (NBHFAMA). researchgate.net

In some photoresist systems, particularly those for negative-tone development, the choice of monomer can significantly impact the dissolution rate of the polymer in the developer. google.comgoogle.com Research has shown that introducing smaller leaving group monomers, such as this compound, in place of bulkier ones like alkyl adamantyl methacrylate, can lead to a much higher dissolution rate. google.comgoogle.com This is a critical factor in achieving good pattern fidelity, as low dissolution rates can be problematic. google.com For example, a copolymer containing ECPMA can exhibit nearly double the dissolution rate compared to one with a bulky adamantyl-containing monomer. google.comgoogle.com

The integration of ECPMA into photoresist polymers is a key strategy for fine-tuning the material's properties to meet the stringent demands of high-resolution lithography.

Chemically amplified resists (CARs) are the cornerstone of advanced lithography techniques, including those using Krypton Fluoride (KrF) and Argon Fluoride (ArF) excimer lasers as light sources. spie.orggoogle.com These resists exhibit high sensitivity to high-energy beams, enabling high-resolution patterning. google.com The fundamental principle of CARs involves a photoacid generator (PAG) that produces a small amount of acid upon exposure to radiation. youtube.com This acid then acts as a catalyst in a subsequent post-exposure bake step, causing a chemical transformation in the polymer that leads to a change in its solubility in the developer. youtube.com This catalytic process, known as chemical amplification, allows a single photo-generated acid molecule to induce numerous chemical changes, thereby enhancing the photosensitivity of the resist. youtube.com

This compound is a key monomer in the formulation of these advanced photoresists. sinocurechem.com The development of CARs for next-generation lithography, such as Extreme Ultraviolet (EUV) lithography, is an active area of research. spie.org While ArF immersion lithography can achieve resolutions down to the 30-39 nm half-pitch range through double-patterning, EUV lithography holds the promise of even finer resolutions with a single exposure. spie.org The development of new photoresist materials, including those based on monomers like ECPMA, is crucial for realizing the full potential of these next-generation lithographic techniques. spie.org

In addition to being a fundamental building block of the polymer resin, this compound also plays a role as a radiation sensitizer (B1316253) in lithographic applications. smolecule.com This means it can enhance the material's response to light exposure, which is a critical factor in achieving high-resolution structures. smolecule.com

Furthermore, ECPMA is recognized for its favorable film-forming characteristics, which are essential for creating the uniform, thin layers required in photolithography. smolecule.com The quality of the photoresist film directly impacts the final patterned outcome.

Performance Characterization in Lithographic Processes

The performance of a photoresist is evaluated based on several key metrics, with resolution and pattern formation capabilities being among the most critical.

To optimize resolution in photolithography, methacrylate-based polymers used in photoresists are often of low molecular weight. researchgate.net The choice of monomer plays a significant role in the final performance of the photoresist. For instance, studies have compared the performance of resists based on different monomers.

The use of this compound in photoresist formulations contributes to achieving the high-resolution patterns demanded by the semiconductor industry. google.comgoogle.com Negative-tone development processes using photoresists containing monomers like ECPMA can offer improvements in resolution, focus latitude, and exposure latitude compared to conventional positive-tone techniques. google.com This is particularly beneficial for creating uniform patterns for features like contact holes in electronic devices. google.com

Optimization of Line Width Roughness (LWR) and Etch Control

Line Width Roughness (LWR) and Critical Dimension (CD) control are paramount for the performance and yield of semiconductor devices. The quality of the final patterned features is critically dependent on the entire photolithographic process, including the exposure, post-exposure bake (PEB), and development steps. nist.gov The molecular characteristics of the photoresist polymer play a central role in mitigating LWR.

Polymers incorporating this compound are designed to address these challenges. The control over LWR is intrinsically linked to the uniformity of the de-protection reaction and the subsequent dissolution in the developer. In chemically amplified (CA) resists, understanding the interplay between acid diffusion and the catalytic reaction during the PEB is crucial for controlling both CD and LWR. nist.gov The bulky, acid-labile ethylcyclopentyl group on the ECPMA monomer is engineered to undergo a clean and efficient cleavage reaction. This precise chemical transformation helps to create a well-defined latent image in the resist. A sharper, more uniform reaction front during de-protection leads to smoother sidewalls on the developed features, thereby minimizing line width roughness.

Etch control is directly related to the resist's ability to withstand plasma etching processes during pattern transfer to the underlying substrate. The incorporation of ECPMA into the polymer backbone enhances the material's resistance to these harsh conditions, ensuring that the patterned features are faithfully transferred.

Etch Resistance and Selectivity Studies in Semiconductor Fabrication

A key requirement for a photoresist material is its ability to act as a robust mask during the etching processes used to pattern the underlying substrate. Polymers based on this compound demonstrate high etch resistance, a property that is critical for the demanding processes of 193 nm photolithography. smolecule.com

The high etch resistance of ECPMA-containing polymers is attributed to the alicyclic nature of the cyclopentyl group. During plasma etching, the cyclic structure provides greater stability compared to linear aliphatic chains, which are more susceptible to chain scission and degradation. This inherent stability allows for thinner resist films to be used without compromising the pattern transfer process, which is advantageous for achieving high-aspect-ratio features.

Research into methacrylate-based polymers has shown that the inclusion of bulky, cyclic moieties is a successful strategy for enhancing etch durability. This allows for high selectivity during etching, meaning the resist erodes much more slowly than the substrate material being patterned. This selectivity ensures the integrity of the pattern throughout the transfer process. smolecule.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 266308-58-1 |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity (GC) | >98.0% |

| Flash Point | 85 °C |

This data is compiled from chemical supplier information. sinocurechem.com

Formulation and Evaluation of Developable Bottom Anti-Reflective Coatings (DBARCs) and Top Coats

To achieve better CD control, anti-reflective coatings are essential components in modern lithography. researchgate.net Bottom anti-reflective coatings (BARCs) are applied to the substrate before the photoresist to minimize reflections, while top anti-reflective coatings (TARCs) are applied on top of the resist. brewerscience.com

Developable BARCs (DBARCs) are an advanced type of BARC that can be removed during the standard resist development step, which eliminates the need for a separate plasma etch step to open the BARC layer. researchgate.net This simplification reduces cost and can prevent potential damage to sensitive underlying layers. researchgate.net

While ECPMA is a primary component of the photoresist itself, its direct use in DBARC or top coat formulations is not widely documented. DBARC formulations are typically based on different polymer systems, such as those derived from benzyl (B1604629) methacrylate (BMA) and mevalonic lactone methacrylate (MLMA) or hydroxyl polymers combined with crosslinkers and photoacid generators. researchgate.net The key requirement is that the DBARC and the resist layer are compatible but functionally distinct. The DBARC must be developable in the same alkaline solution as the exposed resist, creating a complex materials engineering challenge to ensure both layers perform their functions without interference.

Fundamental Research into Lithographic Mechanisms

This compound is a key monomer for chemically amplified (CA) resists, which are central to deep-ultraviolet (DUV) lithography. utexas.edu The CA mechanism relies on the photochemical generation of a strong acid catalyst from a photoacid generator (PAG) upon exposure to light. utexas.edulithoguru.com

During the subsequent post-exposure bake (PEB) step, the photogenerated acid diffuses through the polymer matrix. utexas.edu This mobile acid catalyzes a de-protection reaction, cleaving the acid-labile protecting groups on the polymer chain. In polymers containing ECPMA, the acid catalyzes the removal of the 1-ethylcyclopentyl group.

This process is catalytic, meaning a single acid molecule can induce hundreds of de-protection events, which "amplifies" the initial photochemical event and greatly enhances the resist's sensitivity. utexas.edu The extent and profile of this reaction-diffusion process are critical; excessive acid diffusion can lead to a blurred latent image and loss of resolution, while insufficient diffusion can result in incomplete de-protection. nist.gov Therefore, controlling acid diffusion is a key area of research for improving the performance of resists based on ECPMA and other methacrylate monomers. nist.govkaist.ac.kr

The fundamental principle of lithography is the creation of a pattern by inducing a solubility change in the resist material upon exposure to radiation. The magnitude of this change, known as the solubility contrast, is a primary determinant of the achievable resolution and pattern quality.

Polymers incorporating this compound are specifically designed to maximize this solubility contrast. google.com

Before Exposure: The intact polymer, with its bulky and nonpolar 1-ethylcyclopentyl ester groups, is hydrophobic and insoluble in the aqueous alkaline developer (typically tetramethylammonium (B1211777) hydroxide (B78521), TMAH).

After Exposure and PEB: The acid-catalyzed de-protection reaction cleaves the 1-ethylcyclopentyl group, converting the nonpolar ester into a highly polar carboxylic acid (methacrylic acid) on the polymer backbone.

This dramatic switch in polarity from a nonpolar, insoluble state to a polar, soluble state creates a very large difference in dissolution rates between the exposed and unexposed regions of the resist. google.com This high contrast allows for the clean removal of the exposed resist material, resulting in sharp, well-defined patterns. google.com Studies on related systems confirm that incorporating bulky, hydrophobic aliphatic groups is an effective strategy for modulating and controlling the solubility of methacrylate-based polymers in developer solutions. nih.gov

Molecular Design Principles for Optimized Lithographic Performance of this compound-Containing Polymers

The successful use of ECPMA in advanced photoresists stems from targeted molecular design. The goal is to create polymers that balance multiple, often competing, properties such as resolution, etch resistance, and sensitivity.

Key design principles for ECPMA-containing polymers include:

Incorporation of Bulky Alicyclic Groups: The 1-ethylcyclopentyl group provides a good balance of properties. It is bulky enough to impart significant etch resistance to the polymer backbone. smolecule.com At the same time, it is designed to be an effective acid-labile leaving group, enabling high sensitivity and clean de-protection chemistry.

Maximizing Polarity Switch: A primary design goal is to achieve the highest possible solubility contrast. The transformation from the nonpolar ECPMA ester to the polar methacrylic acid upon de-protection is a highly effective mechanism for achieving this. google.com